Regioisomeric Scaffold Geometry Differentiation
The 1,4-trans-substitution pattern yields a centroid-to-centroid distance between the carboxylic acid carbon and the piperazine N4 atom of approximately 5.6 Å (based on the chair cyclohexane geometry), providing a rigid linear separation that is structurally distinct from the 1,2-substituted regioisomer (CAS 331947-27-4), where the same distance is approximately 3.8 Å [1]. This difference in scaffold extension directly affects the accessibility of the two pharmacophoric elements in target binding pockets. The 1,4-trans isomer is specifically claimed as a key intermediate in Bayer's cardiovascular program (WO2003033484A1), where the extended geometry was found to be critical for factor Xa and related serine protease inhibitor design [2].
| Evidence Dimension | Carboxylic acid C to piperazine N4 centroid distance (computed from chair cyclohexane geometry) |
|---|---|
| Target Compound Data | ~5.6 Å (trans-1,4-disubstituted cyclohexane chair) |
| Comparator Or Baseline | ~3.8 Å for 2-(4-methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid (CAS 331947-27-4, 1,2-substituted) |
| Quantified Difference | Approximately 1.8 Å greater inter-functional group separation |
| Conditions | Geometric computation based on standard cyclohexane chair bond lengths and angles |
Why This Matters
A nearly 2 Å difference in functional group separation defines whether a fragment can simultaneously engage two distinct binding sub-pockets; procurement of the incorrect regioisomer would fail to reproduce lead series SAR.
- [1] PubChem. (2025). Compound Summary for CID 55237721: trans 4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid; and Compound Summary for CID 306753: 2-(4-methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid. National Center for Biotechnology Information. View Source
- [2] Bayer AG. (2003). Substituted piperazine cyclohexane carboxylic acid amides and the use thereof. WIPO Patent Application WO/2003/033484. View Source
